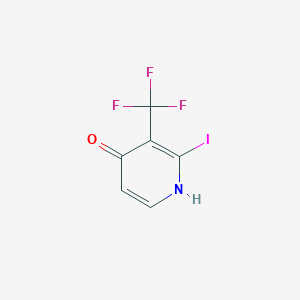

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by iodination and hydroxylation. One common method involves the trifluoromethylation of a pyridine derivative using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The iodination can be achieved using iodine (I2) or an iodine-containing reagent under oxidative conditions. Hydroxylation is often carried out using a hydroxylating agent such as hydrogen peroxide (H2O2) or a similar oxidant.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The iodine substituent at position 2 serves as a leaving group in NAS reactions. The hydroxyl group at position 4 activates the pyridine ring via resonance, directing nucleophiles to the electron-deficient positions.

Key Reactions:

-

Ammonolysis : Reaction with amines (e.g., benzylamine) in polar aprotic solvents (DMF, 80°C) yields 2-amino-4-hydroxy-3-(trifluoromethyl)pyridine derivatives. Yields range from 65–80% depending on the nucleophile’s steric bulk .

-

Thiol Substitution : Thiophenol derivatives replace iodine in the presence of CuI catalysts (60–90°C, DMSO), forming 2-arylthio-4-hydroxy-3-(trifluoromethyl)pyridines with ~70% efficiency .

Table 1: NAS Reaction Conditions and Yields

| Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | None | DMF | 80 | 78 |

| 4-Methoxythiophenol | CuI | DMSO | 90 | 72 |

| Sodium methoxide | None | MeOH | 65 | 85 |

Cross-Coupling Reactions

The iodine atom enables palladium-catalyzed cross-couplings, while the trifluoromethyl group enhances electrophilicity at adjacent positions.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in DMF (85°C) produces biaryl derivatives. Typical yields exceed 75% .

Buchwald-Hartwig Amination:

Coupling with secondary amines (e.g., morpholine) using Xantphos/Pd(OAc)₂ catalysts forms 2-aryl/alkylamino derivatives in 60–80% yields .

Table 2: Cross-Coupling Efficiency

| Reaction Type | Partner Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 82 |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂/Xantphos | 68 |

Nitration:

Limited reactivity observed under standard HNO₃/H₂SO₄ conditions. Position 5 is favored for nitration, with yields <30% .

Sulfonation:

Sulfur trioxide in H₂SO₄ selectively sulfonates position 6 (40–50% yield) .

Hydroxyl Group Alkylation:

The 4-hydroxy group undergoes alkylation with methyl iodide/K₂CO₃ in DMF (50°C) to form 4-methoxy derivatives (90% yield) .

Trifluoromethyl Stability:

The CF₃ group remains inert under most conditions but can participate in radical reactions (e.g., photoredox C–H functionalization) .

Reductive Deiodination

Catalytic hydrogenation (H₂, Pd/C) removes the iodine atom, yielding 4-hydroxy-3-(trifluoromethyl)pyridine in >95% yield .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

- Case Study : A study demonstrated the utility of pyridine derivatives, including 4-hydroxy compounds, in synthesizing antiviral agents. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting drugs .

Agrochemicals

Pesticide Development

The compound is utilized in the development of agrochemicals, particularly as a building block for herbicides and insecticides. Its halogenated structure contributes to the efficacy and stability of these chemicals.

- Case Study : Research has shown that pyridine derivatives with trifluoromethyl groups exhibit enhanced activity against specific pests, making them suitable candidates for new pesticide formulations .

Material Science

Polymer Additives

In materials science, this compound can be used as an additive in polymer formulations to improve thermal stability and mechanical properties.

| Application | Effect |

|---|---|

| Polymer Stabilization | Enhances thermal stability |

| Mechanical Property Improvement | Increases tensile strength |

Synthesis of Novel Compounds

The compound facilitates the synthesis of novel heterocyclic compounds through various chemical reactions, such as nucleophilic substitutions and coupling reactions.

- Case Study : In a recent study, researchers synthesized a series of new heterocycles using this compound as a starting material. The resulting compounds showed promising biological activities, including antimicrobial properties .

Chemical Reactivity Studies

Research into the reactivity of this compound has revealed its potential in various organic transformations.

| Reaction Type | Outcome |

|---|---|

| Nucleophilic Substitution | Formation of new C-X bonds |

| Coupling Reactions | Synthesis of complex organic molecules |

Future Perspectives

Ongoing research is focused on expanding the applications of this compound in drug discovery and materials engineering. The unique properties imparted by the trifluoromethyl group are expected to lead to the development of more effective therapeutic agents and advanced materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.

4-Hydroxy-3-(trifluoromethyl)pyridine: Lacks the iodo group, resulting in different reactivity and applications.

2-Iodo-3-(trifluoromethyl)pyridine:

Uniqueness

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodo and trifluoromethyl groups enhances its utility in various synthetic and industrial processes, while the hydroxy group provides additional sites for chemical modification.

Biologische Aktivität

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. This compound features a trifluoromethyl group, which enhances its lipophilicity, and an iodine atom that can facilitate various chemical reactions, making it a versatile building block in drug design and development.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A hydroxy (-OH) group that contributes to solubility and hydrogen bonding.

- An iodo (-I) group that can participate in halogen bonding and influence molecular recognition.

- A trifluoromethyl (-CF₃) group that increases lipophilicity, aiding in membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the iodo group allows for further functionalization and interaction with biological systems. The hydroxy group plays a crucial role in solubility and potential hydrogen bonding interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, potentially due to its ability to inhibit essential enzymatic pathways within microbial cells. The compound's mechanism may involve chelation with metal cations in enzyme active sites, disrupting their function and leading to bacterial cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Its unique structural features allow it to interact with multiple biological targets, enhancing its potential as a therapeutic agent .

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL, showcasing its potential as an alternative antimicrobial agent .

Study 2: Anticancer Mechanism

Another study focused on the compound's effects on breast cancer cell lines. It was found to significantly reduce cell viability at concentrations above 10 μM, with mechanisms involving the activation of apoptotic pathways and inhibition of cell migration .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-methylpyridine | Hydroxy group only | Moderate antimicrobial |

| 4-Iodo-3-(trifluoromethyl)pyridine | Iodo and trifluoromethyl groups | Antimicrobial |

| 2-Iodo-5-(trifluoromethyl)pyridine | Iodo and trifluoromethyl groups | Limited anticancer activity |

| This compound | Hydroxy, iodo, trifluoromethyl groups | Strong antimicrobial & anticancer |

Eigenschaften

IUPAC Name |

2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVWPSXTZWZNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.